Cas no 577-58-2 (Piperidine-3,4-dicarboxylic Acid)
Piperidine-3,4-dicarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- Piperidine-3,4-dicarboxylic Acid
- 3,4-Piperidinedicarboxylic acid
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- Inchi: 1S/C7H11NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
- InChI Key: UBLWASUIZDSYFN-UHFFFAOYSA-N
- SMILES: OC(C1CCNCC1C(=O)O)=O
Computed Properties
- Exact Mass: 173.06880783g/mol
- Monoisotopic Mass: 173.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.6
- XLogP3: -3.3
Piperidine-3,4-dicarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P308111-100mg |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P308111-500mg |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 500mg |
$ 475.00 | 2022-06-03 | ||
| TRC | P308111-1g |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 1g |
$ 730.00 | 2022-06-03 | ||
| Chemenu | CM391146-500mg |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 95%+ | 500mg |
$406 | 2022-08-31 | |
| Chemenu | CM391146-1g |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 95%+ | 1g |
$507 | 2022-08-31 | |
| Chemenu | CM391146-5g |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 95%+ | 5g |
$1518 | 2022-08-31 | |
| Chemenu | CM391146-10g |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 95%+ | 10g |
$2251 | 2022-08-31 | |
| Enamine | EN300-126595-0.05g |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 95.0% | 0.05g |
$182.0 | 2025-03-21 | |
| Enamine | EN300-126595-0.1g |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 95.0% | 0.1g |
$272.0 | 2025-03-21 | |
| Enamine | EN300-126595-0.25g |
piperidine-3,4-dicarboxylic acid |
577-58-2 | 95.0% | 0.25g |
$389.0 | 2025-03-21 |
Piperidine-3,4-dicarboxylic Acid Suppliers
Piperidine-3,4-dicarboxylic Acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Piperidine-3,4-dicarboxylic Acid
Piperidine-3,4-dicarboxylic Acid: A Comprehensive Overview
Piperidine-3,4-dicarboxylic acid, also known by its CAS number 577-58-2, is a versatile compound with significant applications in various fields of science and technology. This compound, often abbreviated as PDCA, is a dicarboxylic acid derivative of piperidine, a six-membered saturated ring containing one nitrogen atom. The molecule's structure consists of two carboxylic acid groups attached to the 3 and 4 positions of the piperidine ring, making it a unique and valuable compound in both academic research and industrial applications.
The Piperidine-3,4-dicarboxylic acid structure has been extensively studied for its ability to form various metal complexes. Recent research has highlighted its potential as a ligand in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) and other porous materials. These materials have shown promise in gas storage, catalysis, and sensing applications due to their high surface area and tunable pore structures. The PDCA molecule's ability to act as a bidentate ligand has been instrumental in these advancements.
One of the most notable applications of Piperidine-3,4-dicarboxylic acid is in the field of materials science. Scientists have explored its use in creating hybrid organic-inorganic materials with enhanced mechanical and thermal properties. For instance, studies have demonstrated that incorporating PDCA into polymer matrices can significantly improve their mechanical strength and thermal stability. This makes it a potential candidate for high-performance materials used in aerospace and automotive industries.
In addition to its role in materials science, Piperidine-3,4-dicarboxylic acid has also found applications in pharmaceutical research. Its ability to form stable complexes with metal ions has led to investigations into its potential use as a drug delivery system. Researchers have explored the use of PDCA-based complexes for targeted drug delivery, where the compound acts as a carrier for therapeutic agents. These studies have shown promising results in vitro, indicating that PDCA could play a significant role in future drug delivery systems.
Recent advancements in green chemistry have also brought attention to Piperidine-3,4-dicarboxylic acid as an eco-friendly alternative to traditional chemical reagents. Its ability to act as a catalyst in various organic reactions has been explored extensively. For example, studies have shown that PDCA can effectively catalyze the synthesis of biodegradable polymers from renewable resources. This aligns with global efforts to develop sustainable chemical processes that minimize environmental impact.
The synthesis of Piperidine-3,4-dicarboxylic acid has undergone significant improvements over the years. Traditional methods involved multi-step reactions with low yields and harsh reaction conditions. However, recent breakthroughs have led to the development of more efficient synthetic routes. For instance, researchers have successfully utilized microwave-assisted synthesis to produce PDCA with higher yields and reduced reaction times. These advancements not only make the compound more accessible but also contribute to cost-effective production methods.
Another area where Piperidine-3,4-dicarboxylic acid has shown potential is in energy storage technologies. Studies have demonstrated that metal complexes formed with PDCA can serve as cathode materials in lithium-ion batteries. These complexes exhibit high energy density and excellent cycling stability, making them attractive candidates for next-generation battery systems. Ongoing research aims to further optimize these materials for commercial applications.
In conclusion, Piperidine-3,4-dicarboxylic acid, or CAS 577-58-2, is a multifaceted compound with diverse applications across various scientific disciplines. From materials science to pharmaceuticals and green chemistry, this compound continues to be a subject of intense research interest. As advancements in synthesis methods and application development progress, it is likely that PDCA will play an increasingly important role in shaping future technologies.
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